Acide L-β-aspartyl-L-aspartique

Vue d'ensemble

Description

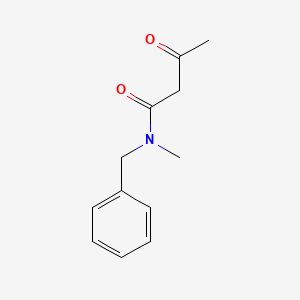

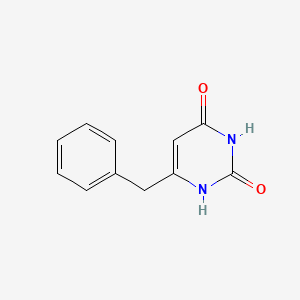

L-beta-Aspartyl-L-aspartic acid , also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. L-beta-Aspartyl-L-aspartic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Applications De Recherche Scientifique

Cycle de l'urée et régulation métabolique

L’acide L-aspartique joue un rôle crucial dans le cycle de l’urée, qui est essentiel pour détoxifier l’ammoniac dans le foie. Il est impliqué dans la synthèse de l’arginine, un précurseur important pour la création de l’urée . La recherche sur la fonction de l’acide L-aspartique dans le cycle de l’urée peut conduire à une meilleure compréhension et à un meilleur traitement des troubles métaboliques comme l’hyperammoniémie.

Neurotransmission et développement cérébral

L’acide L-aspartique est un précurseur de la synthèse de plusieurs substances essentielles au développement du tissu nerveux et à la neurotransmission. Il a été démontré qu’il joue un rôle dans le développement cérébral et la régulation de l’hypothalamus, ce qui en fait une cible potentielle pour les stratégies thérapeutiques des troubles psychiatriques et neurologiques .

Recherche sur le cancer

L’acide L-aspartique est synthétisé en grande quantité par les cellules tumorales, en particulier dans le foie. Cela a conduit à des recherches sur le ciblage du métabolisme de l’acide L-aspartique comme stratégie de lutte contre le cancer. Comprendre son rôle dans le métabolisme des cellules tumorales pourrait conduire à de nouvelles approches thérapeutiques .

Diabète et taux d’acides aminés ramifiés

Des études ont établi un lien entre les altérations des taux d’acides aminés ramifiés (AAR) et le diabète. L’acide L-aspartique étant impliqué dans la transamination des AAR, en particulier dans les muscles, c’est un domaine de recherche important pour la compréhension et la gestion du diabète .

Compléments alimentaires et nutrition

L’utilisation potentielle de l’acide L-aspartique comme complément alimentaire est à l’étude, étant donné son rôle dans la synthèse des protéines et des nucléotides. Cependant, des recherches supplémentaires sont nécessaires pour examiner les risques d’une consommation accrue d’acide L-aspartique et ses avantages en tant que complément alimentaire .

Applications synthétiques en biochimie

Les dérivés de l’acide L-aspartique trouvent une application dans la préparation de structures dendritiques et de glycoclusters. Ces structures sont utilisées dans des études sur les interactions polyvalentes des glucides avec les protéines liant les glucides et ont des implications dans le développement de propriétés microbicides .

Analyse Biochimique

Biochemical Properties

L-beta-aspartyl-L-aspartic acid plays a significant role in biochemical reactions. It interacts with several enzymes, including aspartate aminotransferase and aspartate-semialdehyde dehydrogenase. Aspartate aminotransferase catalyzes the transfer of an amino group from aspartate to alpha-ketoglutarate, forming oxaloacetate and glutamate. Aspartate-semialdehyde dehydrogenase is involved in the biosynthesis of essential amino acids like lysine, methionine, and threonine. These interactions highlight the importance of L-beta-aspartyl-L-aspartic acid in amino acid metabolism and other cellular processes .

Cellular Effects

L-beta-aspartyl-L-aspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the citric acid cycle and the urea cycle, thereby impacting energy production and nitrogen metabolism. Additionally, L-beta-aspartyl-L-aspartic acid can modulate the expression of genes related to these metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of L-beta-aspartyl-L-aspartic acid involves its binding interactions with specific enzymes and proteins. For example, it binds to aspartate aminotransferase, facilitating the transfer of amino groups. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, L-beta-aspartyl-L-aspartic acid can inhibit or activate other enzymes, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-beta-aspartyl-L-aspartic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that L-beta-aspartyl-L-aspartic acid is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to L-beta-aspartyl-L-aspartic acid can alter cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of L-beta-aspartyl-L-aspartic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including oxidative stress and mitochondrial dysfunction. These threshold effects highlight the importance of carefully regulating the dosage of L-beta-aspartyl-L-aspartic acid in experimental settings .

Metabolic Pathways

L-beta-aspartyl-L-aspartic acid is involved in several metabolic pathways, including the citric acid cycle and the urea cycle. It interacts with enzymes such as aspartate aminotransferase and aspartate-semialdehyde dehydrogenase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of key metabolites, such as oxaloacetate and glutamate, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, L-beta-aspartyl-L-aspartic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of L-beta-aspartyl-L-aspartic acid can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of L-beta-aspartyl-L-aspartic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in energy production and metabolic processes. The localization of L-beta-aspartyl-L-aspartic acid can also affect its interactions with enzymes and other proteins, further influencing its biochemical properties .

Propriétés

IUPAC Name |

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAWLANLJYMEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298002 | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60079-22-3 | |

| Record name | NSC120024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.